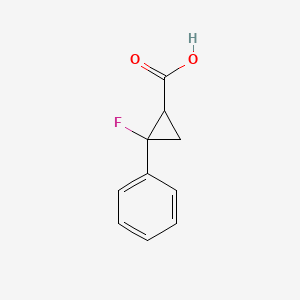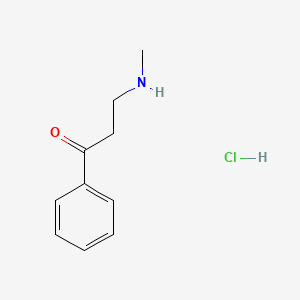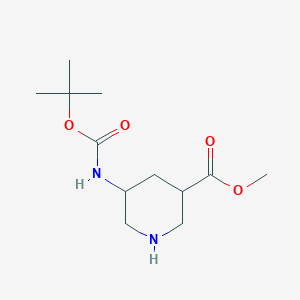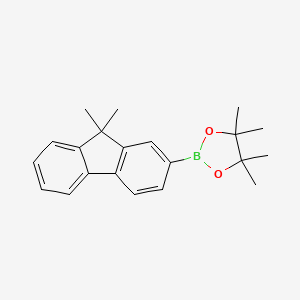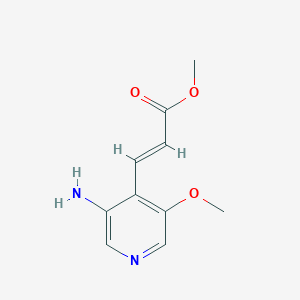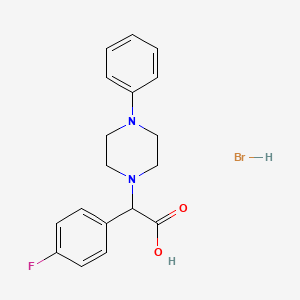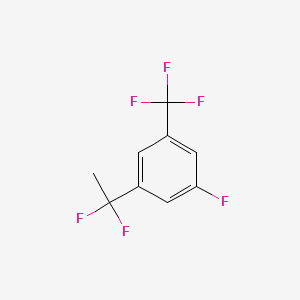
1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
説明
1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene, commonly referred to as FDTFB, is an important organic compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 153°C and a flash point of -23°C. FDTFB is a versatile and highly reactive compound, making it a useful tool for a variety of laboratory experiments.
科学的研究の応用
Materials Chemistry
1,4-Bis(trifluoromethyl)benzene is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) and electroluminescence .
Method of Application
The compound is used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° .
Results or Outcomes
The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter . The efficiency at a brightness of 1000 cd m −2 was practically the same as the maximum one due to the extremely low efficiency roll-off .
Late-stage Difluoromethylation
Difluoromethylation is a process that involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Method of Application
The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Fluorinated Diazoalkanes in Cycloaddition Reactions
Fluorinated diazoalkanes have applications in cycloaddition reactions .
Method of Application
The subtle differences between diverse fluorinated diazo compounds have led to two major synthetic protocols in batch and flow that allow the safe and scalable synthesis of fluoroa .
Results or Outcomes
The study of these differences has led to the development of new synthetic protocols .
Proteomics Research
Fluorinated compounds like “1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene” are often used in proteomics research .
Method of Application
The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
Results or Outcomes
The outcomes of such research can also vary widely, but the use of fluorinated compounds can often enhance the sensitivity and specificity of proteomic analyses .
Synthesis of Fluoroalkyl- and Sulfone-Substituted Pyrazolines
Fluorinated diazoalkanes have applications in the synthesis of fluoroalkyl- and sulfone-substituted pyrazolines .
Method of Application
The subtle differences between diverse fluorinated diazo compounds have led to two major synthetic protocols in batch and flow that allow the safe and scalable synthesis of fluoroalkyl-, sulfone-substituted pyrazolines .
特性
IUPAC Name |
1-(1,1-difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-8(11,12)5-2-6(9(13,14)15)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMLASWVDZHJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197284 | |
| Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
CAS RN |
1138445-21-2 | |
| Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



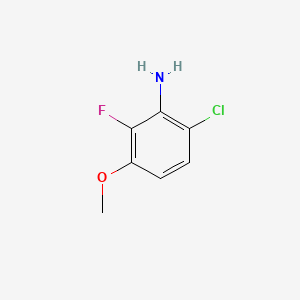
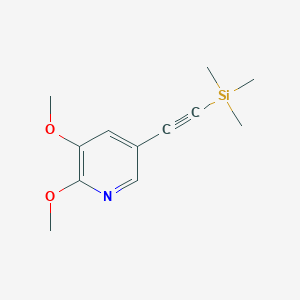
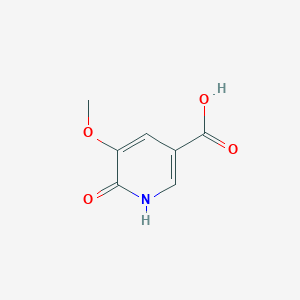
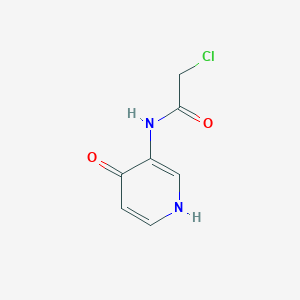
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)
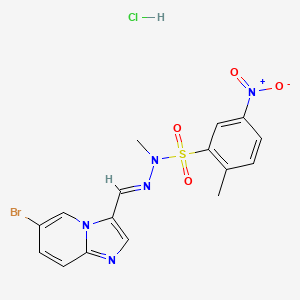
![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)
![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
